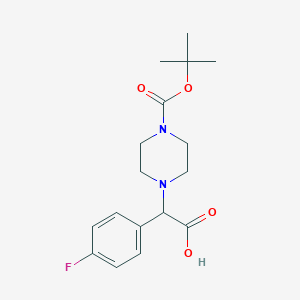

2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVUICOGSFFJQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376097 |

Source

|

| Record name | 2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868151-70-6 |

Source

|

| Record name | 2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a pivotal building block in modern medicinal chemistry and pharmaceutical development. The document elucidates the molecule's core chemical properties, structural features, and spectroscopic profile. Furthermore, it details a representative synthetic pathway, analytical methodologies for purity assessment, and explores its strategic applications in drug discovery, particularly for central nervous system (CNS) agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.

Introduction: A Strategically Designed Synthetic Intermediate

This compound is a non-commercial, highly functionalized organic compound designed for synthetic utility in drug discovery. Its structure is a deliberate amalgamation of three key pharmacophoric and synthetic elements: a phenylacetic acid core, a piperazine scaffold, and a tert-butyloxycarbonyl (Boc) protecting group.

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active drugs to enhance bioactivity and optimize pharmacokinetic properties such as solubility and bioavailability.[1][2][3][4] The strategic placement of a fluorine atom on the phenyl ring is a common tactic to improve metabolic stability and modulate electronic properties without significantly increasing steric bulk.[1]

The true synthetic value of this molecule lies in the Boc protecting group. This group temporarily deactivates the N-4 nitrogen of the piperazine ring, enabling chemists to perform selective reactions on the carboxylic acid moiety or, after deprotection, on the newly freed secondary amine.[1][2] This guide will dissect these features, providing the technical insights necessary for its effective application.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of the molecule are crucial for its handling, storage, and application in synthetic chemistry. While specific experimental data for the 4-fluoro isomer is sparse in publicly available literature, properties can be reliably inferred from closely related isomers and supplier data for analogous compounds.

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid | N/A |

| Synonyms | α-(4-Boc-piperazinyl)-α-(4-fluorophenyl)acetic acid | [5] |

| CAS Number | 868151-70-6 | [6] |

| Molecular Formula | C₁₇H₂₃FN₂O₄ | [1][6] |

| Molecular Weight | 338.37 g/mol | [5][6][7] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% (HPLC) | [8][9] |

| Melting Point | 165 - 170 °C (Reported for 3-fluoro isomer) | [1] |

| Storage | 0 - 8 °C, under inert atmosphere | [1] |

Chemical Structure

The molecular architecture is centered around a chiral alpha-carbon substituted with four distinct groups, making it a valuable building block for stereospecific synthesis.

Caption: Chemical structure of the title compound.

Synthesis and Reactivity

The compound is not naturally occurring and must be prepared synthetically. Its design anticipates two primary modes of reactivity: reactions involving the carboxylic acid and reactions involving the piperazine N-4 amine following Boc deprotection.

Representative Synthetic Workflow

A logical and efficient synthesis involves the nucleophilic substitution of a suitable leaving group on an α-halo phenylacetic acid derivative by N-Boc-piperazine. This approach is robust and scalable.

Caption: Proposed synthetic route to the title compound.

Experimental Protocol: Synthesis

-

Setup: To a solution of 2-bromo-2-(4-fluorophenyl)acetic acid (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 eq).

-

Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the mixture. The base acts as a scavenger for the HBr generated during the reaction.

-

Reaction: Heat the mixture to 60-80 °C and stir until reaction completion is observed via TLC or LC-MS analysis.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Key Reactivity Pathways

The synthetic utility of this intermediate stems from its two orthogonal reactive sites.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-BOC-PIPERAZINYL)-2-(4-FLUORO-PHENYL)ACETIC ACID [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid purum, = 97.0 HPLC 444892-80-2 [sigmaaldrich.com]

- 9. 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid purum, = 97.0 HPLC 444892-80-2 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevailing synthetic strategies. The primary focus is on a robust and widely applicable nucleophilic substitution route, for which a detailed experimental protocol is provided. Alternative methodologies, including the Strecker synthesis and the Ugi multi-component reaction, are also discussed, providing a broader perspective on the synthetic landscape for this class of compounds. This guide emphasizes the chemical principles underpinning each approach, the rationale for procedural choices, and practical insights for successful execution.

Introduction: Significance of this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] The presence of the piperazine moiety often enhances the bioavailability and solubility of drug candidates.[2] The Boc (tert-butyloxycarbonyl) protecting group facilitates straightforward synthetic manipulations, allowing for the selective functionalization of the piperazine ring.[2] The fluorophenyl group is a common feature in many central nervous system (CNS) active agents, contributing to improved metabolic stability and receptor binding affinity. Consequently, this compound serves as a critical scaffold for the development of novel therapeutics, particularly in the area of neurological disorders.

Primary Synthetic Pathway: Nucleophilic Substitution

The most direct and commonly employed route for the synthesis of this compound involves a two-step process: the nucleophilic substitution of an α-halo-(4-fluorophenyl)acetate with N-Boc-piperazine, followed by the hydrolysis of the resulting ester. This pathway is favored for its high efficiency, scalability, and the commercial availability of the starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key bond disconnection between the α-carbon and the piperazine nitrogen. This suggests a nucleophilic substitution reaction between N-Boc-piperazine and a suitable electrophile, such as an α-bromo-(4-fluorophenyl)acetic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate

The synthesis of the key electrophile, ethyl 2-bromo-2-(4-fluorophenyl)acetate, is typically achieved through the bromination of ethyl 2-(4-fluorophenyl)acetate. This reaction proceeds via an enolate intermediate and requires a suitable brominating agent.

Reaction Scheme:

Caption: Bromination of ethyl 2-(4-fluorophenyl)acetate.

Experimental Protocol:

A detailed procedure for the synthesis of a similar compound, ethyl α-bromophenylacetate, involves the reaction of phenylacetic acid with bromine in the presence of red phosphorus, followed by esterification with ethanol.[3] This method, known as the Hell-Volhard-Zelinsky reaction, can be adapted for the synthesis of ethyl 2-bromo-2-(4-fluorophenyl)acetate.

Step 2: Nucleophilic Substitution with N-Boc-piperazine

The synthesized ethyl 2-bromo-2-(4-fluorophenyl)acetate is then reacted with N-Boc-piperazine in a nucleophilic substitution reaction. The secondary amine of N-Boc-piperazine acts as the nucleophile, displacing the bromide ion.

Reaction Scheme:

Caption: Nucleophilic substitution reaction.

Experimental Protocol:

A representative procedure for the N-alkylation of a piperazine derivative with an ethyl 2-bromo-2-methylpropanoate has been reported.[4] This protocol can be adapted for the synthesis of ethyl 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetate.

Step 3: Hydrolysis of the Ester

The final step in this pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester.

Experimental Protocol:

Standard ester hydrolysis procedures can be applied. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Alternative Synthetic Pathways

While the nucleophilic substitution route is the most direct, other synthetic strategies can also be employed to synthesize this compound. These alternative pathways offer flexibility and may be advantageous in certain contexts, such as in the generation of compound libraries.

The Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids.[5] In the context of the target molecule, this would involve a three-component reaction between 4-fluorobenzaldehyde, N-Boc-piperazine, and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting α-aminonitrile.

Workflow:

Caption: The Strecker synthesis pathway.

This method is highly convergent but requires the handling of toxic cyanide reagents. The hydrolysis of the nitrile to the carboxylic acid is a well-established transformation.[6]

The Ugi Multi-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] A variation of this reaction can be envisioned for the synthesis of the target molecule. This would involve the reaction of 4-fluorobenzaldehyde, N-Boc-piperazine, an isocyanide, and a suitable acid component, followed by post-condensation modifications to yield the final carboxylic acid.

Conceptual Workflow:

Caption: Conceptual Ugi reaction pathway.

The Ugi reaction is highly valued for its ability to generate molecular diversity from readily available starting materials in a single step.[8][9][10]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₇H₂₃FN₂O₄ | 338.38 | 868151-70-6 |

| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 57260-71-6 |

| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | C₁₀H₁₀BrFO₂ | 277.09 | 712-52-7 |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 459-57-4 |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The nucleophilic substitution of an α-bromo-(4-fluorophenyl)acetate with N-Boc-piperazine represents the most direct and practical approach for many laboratory and industrial settings. The Strecker synthesis and the Ugi multi-component reaction offer valuable, convergent alternatives that are particularly well-suited for the generation of diverse compound libraries. The choice of synthetic pathway will ultimately depend on factors such as the desired scale of the reaction, the availability of starting materials, and the specific research or development objectives.

References

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. [Link]

-

Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC - NIH. [Link]

-

ethyl bromoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7. J&K Scientific. [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. [Link]

-

α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

- Synthesis method of N-Boc piperazine.

- Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

-

Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. [Link]

-

Preparation of ethyl α-bromophenylacetate. PrepChem.com. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. NIH. [Link]

-

Free Amino Group Transfer via α‐Amination of Native Carbonyls. PMC - NIH. [Link]

-

N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2. Helmholtz-Zentrum Dresden-Rossendorf (HZDR). [Link]

- Process for preparing 2-piperazine carboxylic acid derivatives.

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

-

Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]

-

4-Boc-piperazine-2-carboxylic acid. Protheragen. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Strategic Intermediate: A Technical Guide to 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic Acid in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Key Building Block

In the landscape of modern medicinal chemistry, particularly within the challenging domain of Central Nervous System (CNS) drug development, the strategic use of well-designed molecular intermediates is paramount. 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid is not an active pharmaceutical ingredient (API) with a defined mechanism of action, but rather a sophisticated and highly valuable building block. Its molecular architecture is deliberately crafted to serve as a cornerstone in the synthesis of novel therapeutic agents, primarily those targeting neurological and psychiatric disorders.

This technical guide moves beyond a simple datasheet to provide an in-depth analysis of the constituent parts of this molecule. We will explore the causality behind its design, the strategic advantages it offers in synthesis, and the potential mechanisms of action for the classes of compounds it is designed to generate. For the senior application scientist, understanding the "why" behind this intermediate's structure is key to unlocking its full potential in drug discovery pipelines.

Core Structural Analysis and Strategic Significance

The utility of this compound lies in the synergistic contribution of its three primary structural motifs: the piperazine core, the 4-fluorophenyl group, and the tert-butoxycarbonyl (Boc) protecting group. Each component is a deliberate choice to impart specific, advantageous properties to the synthetic process and the final target molecules.

| Structural Moiety | Strategic Function in Drug Design & Synthesis |

| Piperazine Ring | A "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the CNS.[1] It is a versatile core for creating compounds that interact with various neurotransmitter receptors.[2][3] |

| 4-Fluorophenyl Group | Enhances lipophilicity, which can improve penetration of the blood-brain barrier (BBB), a critical challenge in CNS drug design.[4][5] The fluorine atom can also increase metabolic stability by blocking potential sites of oxidation.[4] |

| Boc Protecting Group | A crucial element for controlled, multi-step synthesis. It deactivates one of the piperazine nitrogens, allowing for selective chemical reactions on the other nitrogen, thus preventing unwanted side products.[1][6] |

| Acetic Acid Moiety | Provides a reactive handle for further chemical modifications, such as amide bond formation, to build more complex molecular structures. |

The Piperazine Core: A Gateway to CNS Targets

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions. This structure is a recurring motif in a multitude of successful CNS drugs, including antipsychotics, antidepressants, and anxiolytics.[2][7] Its prevalence is due to its ability to serve as a versatile scaffold that can be modified to precisely orient other chemical groups to interact with specific biological targets within the brain.[8]

Many piperazine-containing compounds exert their effects by modulating neurotransmitter systems, such as the serotonergic and dopaminergic pathways.[9][10] The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or become protonated under physiological conditions, enabling strong interactions with amino acid residues in the binding pockets of G-protein coupled receptors (GPCRs), which include many serotonin and dopamine receptors.[11]

The Role of the 4-Fluorophenyl Group in Neuropharmacology

The incorporation of a 4-fluorophenyl group is a common and effective strategy in the design of CNS-active compounds. Fluorine's high electronegativity and small size allow it to subtly alter the electronic properties of the phenyl ring, which can influence binding affinity to target receptors. More significantly, the substitution of hydrogen with fluorine can enhance the lipophilicity of a molecule.[4] This is a critical factor for CNS drugs, as they must be able to cross the highly selective blood-brain barrier to reach their site of action.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in the liver.[12] This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.[4]

Synthetic Utility and Workflow: A Self-Validating System

The presence of the Boc protecting group on one of the piperazine nitrogens is a testament to the synthetic intentionality of this intermediate. This group allows for a controlled and predictable synthetic route, which is a hallmark of a self-validating protocol. The Boc group can be removed under specific acidic conditions, revealing a reactive secondary amine that can then be further functionalized.

Experimental Protocol: General Amide Coupling

The following is a generalized, illustrative protocol for the utilization of this compound in the synthesis of a more complex molecule via amide bond formation.

Objective: To couple the carboxylic acid of the title compound with a primary or secondary amine to form an amide bond.

Materials:

-

This compound

-

Amine of interest (R-NH2)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Activation: Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the amine of interest (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

This protocol provides a reliable method for elaborating the core structure, with the Boc group ensuring that the reaction occurs selectively at the carboxylic acid moiety.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway using the title compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Avenues for 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid: A Medicinal Chemistry Cornerstone

Abstract

This in-depth technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid. This valuable building block is instrumental in the development of novel therapeutics, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, reaction mechanisms, and practical laboratory protocols for the synthesis of this important molecule. We will delve into the retrosynthetic analysis, the characteristics of the primary starting materials, and two of the most potent synthetic methodologies: the Strecker synthesis and the Ugi multicomponent reaction.

Introduction: The Significance of a Privileged Scaffold

The piperazine moiety is a recurring motif in a vast number of approved pharmaceutical agents, earning it the designation of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its capacity to engage in multiple hydrogen bonding interactions, make it an attractive component in drug design. The title compound, this compound, combines this privileged piperazine ring with a fluorinated phenylacetic acid backbone. The fluorine atom can enhance metabolic stability and binding affinity, while the α-amino acid-like structure provides a versatile handle for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization, a critical feature in multi-step syntheses.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthetic plan begins with retrosynthetic analysis, a technique that involves mentally breaking down the target molecule into simpler, commercially available starting materials.

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary convergent synthetic pathways:

-

The Strecker Synthesis: This classical method for α-amino acid synthesis involves the three-component reaction of an aldehyde (4-fluorobenzaldehyde), an amine (N-Boc-piperazine), and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.

-

The Ugi Multicomponent Reaction: This powerful one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino carboxamide. Judicious choice of the carboxylic acid and isocyanide components can lead directly to precursors of the target molecule.

Core Starting Materials: Properties and Procurement

The success of any synthesis is predicated on the quality and purity of the starting materials.

| Starting Material | Chemical Structure | Key Properties |

| N-Boc-piperazine | CC(C)(C)OC(=O)N1CCNCC1 | White to off-white solid, M.p.: 43-49 °C, Soluble in many organic solvents.[1] |

| 4-Fluorobenzaldehyde | FC1=CC=C(C=C1)C=O | Colorless liquid, B.p.: 181 °C, Insoluble in water, soluble in organic solvents. |

| Potassium Cyanide | K(C#N) | White crystalline solid, Highly toxic, Soluble in water. |

| Di-tert-butyl dicarbonate (Boc Anhydride) | CC(C)(C)OC(=O)OC(=O)OC(C)(C)C | White solid or colorless liquid, M.p.: 23 °C, Used for Boc protection of amines. |

| Piperazine | C1CNCCN1 | White crystalline solid, Hygroscopic, Soluble in water and ethanol. |

Synthetic Pathways in Detail

The Strecker Synthesis: A Time-Tested Approach

The Strecker synthesis, first reported in 1850, remains a robust and widely used method for the preparation of α-amino acids.[1][2][3] The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by a cyanide nucleophile.

Figure 2: Workflow for the Strecker synthesis.

Mechanism and Rationale:

The reaction is typically initiated by the condensation of 4-fluorobenzaldehyde with N-Boc-piperazine to form an iminium ion. The electron-withdrawing nature of the fluorine atom on the phenyl ring can slightly enhance the electrophilicity of the aldehyde's carbonyl carbon. The use of a protic solvent like methanol or ethanol can facilitate the formation of the iminium ion. The subsequent nucleophilic attack by the cyanide ion is the key C-C bond-forming step. The resulting α-aminonitrile is a stable intermediate that can often be isolated and purified.

The final and often most challenging step is the hydrolysis of the nitrile to the carboxylic acid.[4] This is typically achieved under acidic or basic conditions. Acidic hydrolysis, often with concentrated hydrochloric or sulfuric acid, is common. However, the presence of the acid-labile Boc protecting group requires careful control of the reaction conditions to avoid its premature cleavage.

Experimental Protocol (Proposed):

Step 1: Synthesis of tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperazine-1-carboxylate

-

To a solution of N-Boc-piperazine (1.0 eq) in methanol, add 4-fluorobenzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

In a separate flask, dissolve potassium cyanide (1.1 eq) in water.

-

Cool the aldehyde-amine mixture in an ice bath and slowly add the aqueous solution of potassium cyanide.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α-aminonitrile.

Step 2: Hydrolysis to this compound

-

Dissolve the α-aminonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Heat the reaction mixture at reflux for several hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to a pH of approximately 4-5.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract with a suitable organic solvent.

-

Dry the organic extracts and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization or column chromatography can be employed for further purification.

The Ugi Multicomponent Reaction: A Convergent and Efficient Strategy

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid generation of molecular complexity from simple starting materials.[5][6][7] It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Figure 3: General workflow for a Ugi-based synthesis.

Mechanism and Rationale:

The Ugi reaction is believed to proceed via the initial formation of an iminium ion from the aldehyde and the amine.[8] This is followed by the nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final α-acylamino carboxamide product.

To synthesize the target molecule, a "split-Ugi" approach or a post-Ugi modification would be necessary, as the standard Ugi reaction yields an amide rather than a carboxylic acid. One potential strategy would be to use a carboxylic acid component that can be later converted to the desired functionality. For instance, using an α-haloacetic acid could provide a handle for subsequent transformations.

Experimental Protocol (Proposed):

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add N-Boc-piperazine (1.0 eq) and stir for 20 minutes.

-

Add a suitable carboxylic acid (e.g., bromoacetic acid, 1.0 eq) and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting Ugi adduct would require further chemical steps, such as hydrolysis of the newly formed amide and removal of the N-acyl group, to arrive at the final product. The specific conditions for these transformations would need to be optimized.

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound is readily achievable through well-established synthetic methodologies. Both the Strecker synthesis and the Ugi multicomponent reaction offer viable and efficient routes to this valuable building block. The choice of synthetic pathway will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific requirements for purity and yield. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers and scientists working to access this and related molecules for the advancement of medicinal chemistry and drug discovery.

References

- BenchChem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. BenchChem.

- Dömling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313.

- Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.

- Orjales, A., et al. (1996). Synthesis and histamine H1-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal hetroaryl or cyclo alkyl amide fragment. European Journal of Medicinal Chemistry, 31, 813-818.

- Akritopoulou-Zanze, I., et al. (2004). A convergent and fast route to piperazines via IMCR. Tetrahedron Letters, 45(46), 8439-8441.

- Dinsmore, C. J., & Beshore, D. C. (2002). A review of piperazine-containing compounds as therapeutic agents. Tetrahedron, 58(17), 3297-3312.

- Hulme, C., et al. (1998). The Ugi/De-Boc/Cyclize (UDC) strategy: A new three component reaction for the solution and solid phase synthesis of 2,5-diketopiperazines. Tetrahedron Letters, 39(9), 1113-1116.

- Rossen, K., et al. (1997). A novel, two-step synthesis of tetrahydropyrazines. Tetrahedron Letters, 38(18), 3183-3186.

- Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599.

- Basso, A., et al. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

- Davis, F. A., et al. (1994). Asymmetric Strecker synthesis using enantiopure sulfinimines: A convenient synthesis of α-amino acids. Tetrahedron Letters, 35(50), 9351-9354.

- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.

- Repine, J. T., et al. (2007). Synthesis of monofluorinated-1-(naphthalene-1-yl) piperazines. Tetrahedron Letters, 48(32), 5539-5541.

- Bayrak, H., et al. (2009). Synthesis of some new 1, 2, 4-triazoles, their mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(3), 1057-1066.

- Wang, S., et al. (2010). Synthesis and biological evaluation of novel arylpiperazine derivatives as potential antidepressant and anxiolytic agents. Bioorganic & Medicinal Chemistry, 18(1), 345-353.

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.

- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.

- Google Patents. (n.d.).

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)

- Google Patents. (n.d.). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.

- Protheragen. (n.d.). 4-Boc-piperazine-2-carboxylic acid.

- BenchChem. (2025). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic acid.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1).

- Slideshare. (n.d.). strecker ppt.pptx.

- PubMed Central. (2019).

- PubMed Central. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- PubMed. (n.d.). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors.

- PubMed Central. (2018). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.

- PubMed Central. (2020).

- Google Patents. (n.d.). US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Strecker Amino Acid Synthesis [drugfuture.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 6. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid: A Keystone Intermediate in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, a key building block for pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical methods, and applications, with a focus on its role in the development of novel therapeutics.

Executive Summary

This compound, identified by the CAS Number 868151-70-6 , is a sophisticated synthetic intermediate that merges three critical pharmacophoric elements: a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, a phenylacetic acid moiety, and a fluorine substituent at the para-position of the phenyl ring.[1][2] This unique combination of structural features makes it a highly valuable scaffold in medicinal chemistry, particularly in the design of novel agents targeting the central nervous system (CNS). The Boc-protecting group facilitates controlled, sequential chemical modifications, while the fluorophenyl and piperazine moieties are known to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide will detail the technical specifications, synthesis, and analytical characterization of this compound, providing a foundational resource for its effective utilization in drug discovery programs.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and formulation.

| Property | Value | Source(s) |

| CAS Number | 868151-70-6 | [1] |

| Molecular Formula | C₁₇H₂₃FN₂O₄ | [1] |

| Molecular Weight | 338.37 g/mol | [1] |

| Appearance | White to off-white solid | [3] (analog) |

| Purity | Typically ≥97% (HPLC) | (analog) |

| Storage Temperature | 4°C | [2] |

Note: Some properties, such as appearance and melting point, are based on close structural analogs (e.g., the 3-fluoro isomer) due to a lack of publicly available data for the specific 4-fluoro isomer. The 3-fluoro analog has a reported melting point of 165 - 170 °C.[3]

The Strategic Role in Drug Design

The molecular architecture of this compound is not arbitrary; each component is deliberately chosen to impart specific, advantageous properties to a final drug molecule.

The Piperazine Moiety: A Privileged Scaffold

The piperazine ring is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. Its presence can enhance the bioavailability of a compound and allow for the introduction of various substituents to modulate receptor binding and selectivity.

The Fluorophenyl Group: Enhancing Pharmacokinetics

The introduction of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability and membrane permeability. The 4-fluoro substitution, in particular, can influence the electronic properties of the ring and its interactions with biological targets.

The Boc Protecting Group: Enabling Synthetic Versatility

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the piperazine nitrogen. This allows for selective reactions at other positions of the molecule. Its facile removal under mild acidic conditions is a key advantage in multi-step synthetic sequences.

The logical relationship between these components and their contribution to the final drug candidate is illustrated in the diagram below.

Caption: Functional contributions of the molecular components of this compound to a final drug candidate.

Synthesis and Manufacturing

Representative Synthetic Protocol

This protocol is a representative example based on the synthesis of similar piperazine derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-bromo-2-(4-fluorophenyl)acetic acid

This starting material can be prepared from 4-fluorophenylacetic acid via bromination using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Step 2: Nucleophilic Substitution with Boc-piperazine

-

In a round-bottom flask, dissolve 1-Boc-piperazine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.

-

Slowly add a solution of 2-bromo-2-(4-fluorophenyl)acetic acid (1 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: General synthetic workflow for the preparation of the target compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of this compound. The following methods are recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of the compound.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 264 nm |

| Column Temp. | 30 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the 2.3-3.6 ppm range), the methine proton (a singlet), and the aromatic protons of the fluorophenyl group (doublets or multiplets in the 7.0-7.5 ppm range).

-

¹³C NMR: Will show characteristic peaks for the carbonyls of the Boc and acid groups, the carbons of the piperazine and fluorophenyl rings, and the tert-butyl group.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be expected to show the [M+H]⁺ ion at approximately m/z 339.17.

Safety and Handling

A GHS-compliant Safety Data Sheet (SDS) should be consulted before handling this compound.[4] The following is a summary of key safety precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules for various therapeutic areas.

-

Central Nervous System (CNS) Disorders: The structural motifs present in this compound are frequently found in drug candidates for depression, anxiety, psychosis, and neurodegenerative diseases.[3]

-

Oncology: Piperazine derivatives have been explored for their potential as anticancer agents.

-

Infectious Diseases: The piperazine scaffold is also a component of some antibacterial and antifungal agents.[5]

The compound's utility lies in its ability to be readily incorporated into larger molecules, often through amide bond formation using the carboxylic acid group after deprotection of the piperazine nitrogen.

Conclusion

This compound (CAS 868151-70-6) is a strategically designed and highly valuable intermediate for drug discovery and development. Its unique combination of a Boc-protected piperazine, a fluorophenyl group, and a carboxylic acid moiety provides medicinal chemists with a versatile platform for the synthesis of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications, empowering researchers to leverage this key building block in their quest for new medicines.

References

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 868151-70-6 Name: -. Available from: [Link].

-

Novachemistry. Novachemistry-Products. Available from: [Link].

-

cas-no.com. 868151-70-6_2-(4-Boc-piperazino)-2-(4-fluorophenyl)acetic acid CAS No. - CAS No. Search. Available from: [Link].

-

Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. Available from: [Link].

-

Synthesis of Step 2: 1-(tert-Butoxycarbonyl)-4-(4-methoxycarbonylphenyl)piperazine. Available from: [Link].

-

Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed. Available from: [Link].

- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - WO2019232010A1. Google Patents.

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. Available from: [Link].

Sources

Biological activity of fluorinated phenylacetic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Phenylacetic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of fluorinated phenylacetic acid derivatives, a class of compounds with significant therapeutic potential. We will dissect the fundamental role of fluorine in modulating physicochemical properties to enhance pharmacokinetic and pharmacodynamic profiles. The guide will focus on two primary areas of biological activity: anti-inflammatory effects, mediated through the inhibition of cyclooxygenase (COX) enzymes, and anticancer properties, demonstrated by in vitro cytotoxicity. Detailed, field-proven experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside a discussion of their structure-activity relationships and pharmacokinetic considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorination in the design of novel therapeutics.

Chapter 1: The Physicochemical Impact of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a deliberate strategy to enhance its pharmacological profile. The unique properties of the fluorine atom—high electronegativity, small atomic radius similar to hydrogen, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life and overall exposure of a drug in the body.[2]

-

Binding Affinity and Potency: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can lead to stronger interactions with target receptors.[1] This modulation of electronic properties can enhance the potency and selectivity of a drug candidate.

-

Lipophilicity and Permeability: Fluorine substitution can also modulate a molecule's lipophilicity, which affects its ability to cross cell membranes. While a single fluorine atom may have a minor effect, a trifluoromethyl group, for instance, can significantly increase lipophilicity.[3]

These properties make fluorination a powerful tool in tuning the "drug-like" characteristics of a molecule, and phenylacetic acid derivatives have proven to be excellent scaffolds for exploring these effects.

Chapter 2: Anti-inflammatory Activity via Cyclooxygenase Inhibition

The primary mechanism by which many phenylacetic acid derivatives exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal tract, and COX-2, which is induced by inflammatory stimuli.[4] The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[3][4]

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Structure-Activity Relationship (SAR)

While comprehensive data directly comparing the COX inhibition of simple fluorophenylacetic acid isomers is limited, SAR can be inferred from studies on related non-steroidal anti-inflammatory drugs (NSAIDs). The position of the fluorine atom on the phenyl ring is critical for activity and selectivity. For instance, in the case of diclofenac, a well-known phenylacetic acid derivative, the ortho-chloro substituents are crucial for its potent activity. It is hypothesized that fluorine substitution at various positions on the phenylacetic acid ring would similarly influence the molecule's conformation and its ability to fit into the active sites of COX-1 and COX-2.

Studies on more complex derivatives provide further insight. For example, in a series of 2-phenylaminophenylacetic acid derivatives, the identity and position of substituents on the aniline ring were found to be important for both the potency and selectivity of COX inhibition.[6] It is reasonable to extrapolate that the electronic and steric effects of fluorine on the phenylacetic acid core would likewise modulate binding to the hydrophobic channel of the COX enzymes.[3]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common fluorometric method for determining the IC50 values of test compounds against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, and a fluorescent probe is oxidized in this process, leading to a measurable increase in fluorescence. Inhibitors of COX will reduce this fluorescence signal.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate (opaque for fluorescence)

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, heme, ADHP, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and positive control at 10x the final desired concentration.

-

Assay Setup: To the wells of the 96-well plate, add the following:

-

100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of solvent (DMSO).

-

Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL of solvent.

-

Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the diluted test compound.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Initiation of Reaction: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells except the background wells.

-

Measurement: Immediately begin reading the fluorescence kinetically for 5-10 minutes at 25°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the average slope of the background wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.

-

Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of new compounds.[7][8]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a biphasic inflammatory response. The late phase (2.5-6 hours) is characterized by the production of prostaglandins mediated by COX-2.[9] The ability of a test compound to reduce the paw swelling (edema) during this phase indicates its anti-inflammatory potential.[9]

Materials:

-

Male Wistar rats (150-200 g)

-

1% (w/v) solution of lambda-carrageenan in sterile saline

-

Test compound (fluorinated phenylacetic acid derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Diclofenac, 10 mg/kg)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the rats into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the increase in paw volume for each rat at each time point by subtracting the initial paw volume from the post-treatment volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the results.

-

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema assay.

Chapter 3: Anticancer Activity of Fluorinated Phenylacetic Acid Derivatives

In addition to anti-inflammatory properties, derivatives of fluorinated phenylacetic acids have demonstrated promising cytotoxic activity against various cancer cell lines. This suggests alternative or additional mechanisms of action beyond COX inhibition that may be relevant in oncology.

In Vitro Cytotoxicity Data

A study on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, particularly against prostate carcinoma (PC3) cells.[10] The half-maximal inhibitory concentration (IC50) values were determined using an MTS assay.

| Compound ID | R Group (Substitution on N-phenyl ring) | IC50 (µM) vs. PC3 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HL-60 |

| 2a | 2-NO2 | >100 | >100 | >100 |

| 2b | 3-NO2 | 52 | >100 | >100 |

| 2c | 4-NO2 | 80 | 100 | >100 |

| 2d | 2-OCH3 | >100 | >100 | >100 |

| 2e | 3-OCH3 | >100 | >100 | >100 |

| 2f | 4-OCH3 | >100 | >100 | >100 |

| Imatinib | (Reference Drug) | 40 | 98 | Not Reported |

| Data synthesized from Aliabadi et al., 2013.[10] |

The results indicate that derivatives with a nitro moiety (compounds 2a-2c) exhibited higher cytotoxicity than those with a methoxy moiety (2d-2f).[10] Notably, compound 2b , with a meta-nitro substituent, was the most active against the PC3 prostate cancer cell line.[10]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives

This protocol is adapted from the synthesis of the compounds evaluated for cytotoxicity.[11]

Caption: Synthesis of 2-(4-Fluorophenyl)-N-halophenylacetamide derivatives.

Materials:

-

4-Fluorophenylacetic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

Appropriate substituted aniline (e.g., 3-nitroaniline)

-

Dichloromethane (CH2Cl2), anhydrous

-

Sodium bicarbonate solution

-

Dilute sulfuric acid

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Activation: In a round-bottom flask, dissolve 4-fluorophenylacetic acid (1.0 eq) and EDC (1.0 eq) in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes.

-

Coupling: Add the appropriate substituted aniline (1.0 eq) to the reaction mixture.

-

Reaction: Continue stirring the reaction at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with sodium bicarbonate solution, dilute sulfuric acid, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-phenylacetamide derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[10]

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. Mitochondrial dehydrogenases in metabolically active cells reduce the MTS tetrazolium compound into a soluble formazan product that absorbs light at 490 nm. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., PC3, MCF-7)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTS reagent

-

96-well cell culture plates

-

Microplate reader (490 nm)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with increasing concentrations of the compounds (e.g., 0.01 to 100 µM) and incubate for 96 hours. Include wells with untreated cells (vehicle control) and a positive control (e.g., a known cytotoxic drug).

-

MTS Addition: After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration: % Viability = (Abs_Treated / Abs_Control) * 100.

-

Plot the % Viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Chapter 4: Pharmacokinetic Considerations

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is critical to its overall efficacy and safety. Phenylacetic acid derivatives, as a class, exhibit several characteristic pharmacokinetic properties. We will use diclofenac, a widely studied NSAID of the phenylacetic acid class, as a representative example.[1][2]

-

Absorption: When administered orally, diclofenac is rapidly and completely absorbed.[2] However, it undergoes significant first-pass metabolism, which can reduce its bioavailability.[12]

-

Distribution: Phenylacetic acid NSAIDs are typically highly bound to plasma proteins, primarily albumin.[2][5] This high degree of protein binding limits their volume of distribution.

-

Metabolism: The primary route of elimination for diclofenac is hepatic biotransformation. The main metabolic pathway is hydroxylation, primarily mediated by the CYP2C9 enzyme, followed by glucuronidation.[8] The introduction of fluorine, as discussed in Chapter 1, is a strategy often employed to block sites of metabolism and improve the pharmacokinetic profile.

-

Excretion: The metabolites are primarily excreted in the urine.[8] Very little of the parent drug is eliminated unchanged.[2] The terminal half-life of diclofenac is relatively short, around 1-2 hours.[12]

Conclusion

Fluorinated phenylacetic acid derivatives represent a versatile and promising class of compounds in drug discovery. The strategic incorporation of fluorine provides a powerful method for fine-tuning the physicochemical properties of the phenylacetic acid scaffold, leading to enhanced metabolic stability and biological activity. As demonstrated, these derivatives exhibit potent anti-inflammatory effects through the well-established mechanism of COX inhibition and also show significant potential as cytotoxic agents against cancer cells. The detailed experimental protocols provided in this guide offer a validated framework for the synthesis and evaluation of novel analogs. Future research should focus on elucidating the precise structure-activity relationships governing COX-2 selectivity and exploring the non-COX-mediated mechanisms responsible for their anticancer effects. The continued exploration of this chemical space is poised to yield new therapeutic agents with improved efficacy and safety profiles.

References

-

Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. [Link]

-

Knaus, E. E., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 896-902. [Link]

-

Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

-

Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. CSH Protocols, 2009(12). [Link]

-

Boyadzhieva, S., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 60(2), 269-275. [Link]

-

Davies, N. M., & Anderson, K. E. (1997). Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls. Clinical Pharmacokinetics, 33(3), 184-213. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Fowler, P. D., et al. (1981). The pharmacokinetics of diclofenac sodium following intravenous and oral administration. European Journal of Clinical Pharmacology, 20(4), 297-303. [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. [Link]

-

Ganellin, C. R., et al. (2017). Diclofenac. StatPearls. [Link]

-

PharmGKB. (n.d.). Diclofenac Pathway, Pharmacokinetics. [Link]

-

Pacifici, G. M. (2024). Clinical Pharmacology of Diclofenac. Biomedical Journal of Scientific & Technical Research, 56(5). [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

-

Uddin, M. J., et al. (2013). Design, synthesis, and structure-activity relationship studies of fluorescent inhibitors of cyclooxygenase-2. Bioconjugate Chemistry, 24(4), 712-23. [Link]

-

Atkinson, D. C., & Leach, M. J. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657-666. [Link]

-

Gaba, M., & Mohan, C. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biological Evaluations. [Link]

-

Aiello, F., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Medicinal Chemistry, 8(1), 10-33. [Link]

-

Dr. Sameer H. Sawant. (2020). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. [Link]

-

Garg, R., et al. (2003). Cyclooxygenase (COX) inhibitors: a comparative QSAR study. Chemical Reviews, 103(3), 703-32. [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. [Link]

-

Kato, M., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Therapeutics. [Link]

-

Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. [Link]

-

Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenase-1 and -2 (COX-1 and COX-2) as new drug targets. Journal of the American Society of Nephrology, 13(7), 1953-1963. [Link]

-

Medicosis Perfectionalis. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know [Video]. YouTube. [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]

-

Andersson, K. E., et al. (2005). Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. British Journal of Pharmacology, 144(3), 365-373. [Link]

-

Leze, M. P., et al. (2012). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Molecules, 17(9), 10793-10806. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenylacetic acid. PubChem. [Link]

-

Tzani, A., et al. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules, 29(5), 1045. [Link]

-

Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19341-19355. [Link]

-

Langlois, M., et al. (1977). ANTIINFLAMMATORY PHENYLACETIC ACID DERIVATIVES. II. P-CYCLOHEXYLPHENYLACETIC ACID DERIVATIVES. European Journal of Medicinal Chemistry, 12(5), 409-416. [Link]

-

Li, Y., et al. (2022). Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers in Pharmacology, 13. [Link]

-

Szlachcic, A., et al. (2022). Intrinsically Fluorescent Oligomeric Cytotoxic Conjugates Toxic for FGFR1-Overproducing Cancers. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Kumar, S., et al. (2023). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmaceutical and chemical intermediates,CAS#:451-82-1,邻氟苯乙酸,2-Fluorophenylacetic acid [en.chemfish.com]

- 6. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Strategic Imperative of the Boc Protecting Group in Piperazine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties frequently enhance the aqueous solubility and oral bioavailability of drug candidates.[3][4] However, the symmetrical nature of the piperazine molecule, with two reactive secondary amine functionalities, presents a significant synthetic hurdle: the prevention of undesired 1,4-disubstituted byproducts.[3][5] This guide provides a comprehensive technical overview of the strategic use of the tert-butoxycarbonyl (Boc) protecting group, a pivotal tool that enables the selective functionalization of the piperazine core. We will delve into the mechanistic underpinnings of Boc protection and deprotection, provide validated, step-by-step protocols, and explore the causality behind critical experimental choices, offering field-proven insights for researchers in organic synthesis and drug development.

The Piperazine Conundrum: A Tale of Two Nitrogens

The synthetic utility of piperazine is directly tied to the reactivity of its two nitrogen atoms. While this duality offers the potential for diverse molecular architectures, it also presents a challenge of selectivity. Uncontrolled reactions with electrophiles typically lead to a mixture of mono- and di-substituted products, complicating purification and reducing the overall yield of the desired compound.[5] To harness the full potential of the piperazine scaffold, a robust protecting group strategy is not just advantageous, but essential. This allows for the temporary "masking" of one nitrogen, directing reactivity to the other, and then revealing the protected nitrogen for subsequent transformations.[6]